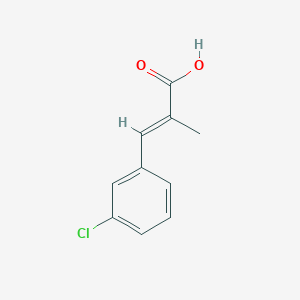

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low cost. Clomazone belongs to the family of chemicals known as triketones, which are known for their ability to inhibit photosynthesis in plants.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Chlorophenols, including compounds related to (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, have been extensively studied for their environmental impact, particularly in aquatic environments. They are known to exert moderate to significant toxic effects on mammalian and aquatic life, with certain chlorophenols demonstrating considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, being low in the presence of adapted microflora capable of biodegrading them, but moderate to high under less favorable conditions. Bioaccumulation is generally expected to be low, although these compounds have a strong organoleptic effect on aquatic life (Krijgsheld & Gen, 1986).

Pharmacological Effects and Applications

Recent research highlights the broad pharmacological potential of chlorogenic acid (CGA), a compound structurally related to this compound, underscoring its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. CGA is abundant in natural sources like green coffee extracts and tea and has been found to modulate lipid and glucose metabolism, offering therapeutic prospects for managing conditions such as cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and potential as a natural food additive to replace synthetic antibiotics have also been emphasized, indicating a wide range of applications beyond environmental considerations (Naveed et al., 2018).

Biodegradation of Herbicides

The environmental behavior and microbial biodegradation of herbicides based on 2,4-D, closely related to the chemical family of this compound, have been reviewed, with a focus on the role of microorganisms in their degradation. These studies are crucial for understanding how to mitigate the environmental impacts of such compounds, highlighting the importance of microbial processes in detoxifying areas contaminated with herbicides (Magnoli et al., 2020).

Trends in Toxicity Studies

The global trends and gaps in studies on the toxicity of chlorinated compounds, such as 2,4-D, reveal a rapid advancement in research focused on toxicology and mutagenicity. This body of work provides critical insights into the specific characteristics of toxicity, guiding future research efforts and potentially informing regulatory and safety guidelines for the use of such compounds in agriculture and other industries (Zuanazzi et al., 2020).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share some structural similarities, are known to interact with their targets, leading to changes in cellular processes . These changes can result in a variety of biological activities, as mentioned above .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .

Pharmacokinetics

A study on the pharmacokinetics of tolfenamic acid, a similar compound, showed good oral absorption and bioavailability . The metabolism was qualitatively and quantitatively very similar to previous observations in healthy volunteers .

Result of Action

Indole derivatives, which are structurally similar, have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGZPQKRDHNWQS-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)

![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)

![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)